molecular formula C8H11N2OPS B15004997 N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide

N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide

Cat. No.: B15004997
M. Wt: 214.23 g/mol
InChI Key: LWMFFDHTJAWILS-UHFFFAOYSA-N
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Description

N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide typically involves multiple steps. One common method includes the reaction of 1,2-phenylenediamine with tosyl chloride in dichloromethane (DCM) to form a sulphonamide intermediate. This intermediate is then deprotonated in dimethylformamide (DMF) and alkylated with methyl iodide to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive sites in its structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzothiazaphosphol derivatives.

Scientific Research Applications

N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide involves its interaction with molecular targets such as enzymes and proteins. The compound acts as a strong electron donor, which can influence various biochemical pathways and reactions . Its ability to form stable complexes with metals and other molecules also contributes to its diverse range of activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2,3-dihydro-1,3,2-benzothiazaphosphol-2-amine 2-oxide stands out due to its unique benzothiazaphosphol ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other similar compounds may not perform as effectively.

Properties

Molecular Formula

C8H11N2OPS

Molecular Weight

214.23 g/mol

IUPAC Name

N,N-dimethyl-2-oxo-3H-1,3,2λ5-benzothiazaphosphol-2-amine

InChI

InChI=1S/C8H11N2OPS/c1-10(2)12(11)9-7-5-3-4-6-8(7)13-12/h3-6H,1-2H3,(H,9,11)

InChI Key

LWMFFDHTJAWILS-UHFFFAOYSA-N

Canonical SMILES

CN(C)P1(=O)NC2=CC=CC=C2S1

Origin of Product

United States

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